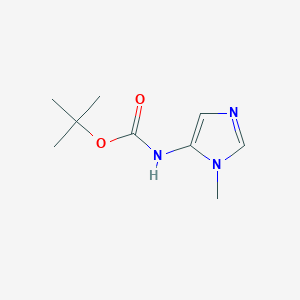

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-methylimidazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVFQUSUDBNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate typically involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate has the molecular formula and is characterized by a tert-butyl group attached to a carbamate linked to a 1-methyl-1H-imidazole moiety. Its structure allows for various interactions with biological systems, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound may have potential as an anticancer agent. A study demonstrated its efficacy in modulating kinase activity, which is crucial in cancer cell proliferation and survival. The compound was tested alongside other derivatives, showing promising results in inhibiting cancer cell lines, suggesting its role as a lead compound for further development in anticancer therapies .

Neuropharmacology

The compound has also been investigated for its effects on the serotonin receptor system. Specifically, it has been identified as a selective agonist for the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety disorders. In vitro studies showed that it could enhance receptor activity, indicating potential therapeutic applications in treating depression and anxiety .

Synthesis and Development of Derivatives

The synthesis of this compound involves straightforward methodologies that can be adapted to create various derivatives. For instance, its preparation from 2,5-dibromopyrimidine and other reagents has been documented, allowing researchers to explore structural modifications that may enhance biological activity or selectivity .

Case Studies

Toxicological Profile

The safety and toxicity profile of this compound is crucial for its application in drug development. Preliminary studies indicate low toxicity levels, aligning with Lipinski's Rule of Five, which predicts good oral bioavailability based on molecular characteristics such as molecular weight and hydrogen bond donors/acceptors .

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate and related compounds:

Physicochemical Properties

- Stability : The Boc group in the target compound ensures stability under basic conditions but allows cleavage with trifluoroacetic acid (TFA) or HCl .

- Solubility: Methyl and Boc groups likely confer moderate solubility in organic solvents (e.g., DCM, THF), whereas the boronic ester analog may exhibit lower solubility due to its non-polar substituents .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is characterized by the presence of an imidazole ring linked to a tert-butyl carbamate functional group. Its molecular formula is , with a molecular weight of approximately 220.26 g/mol. The imidazole moiety is notable for its role in various biological processes, particularly as an enzyme inhibitor.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Imidazole, Carbamate |

Anticancer Properties

Research indicates that compounds containing imidazole rings, such as this compound, have potential anticancer properties. The imidazole structure can inhibit various enzymes involved in cancer progression. For instance, studies have shown that similar compounds can inhibit farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras proteins, which are often mutated in cancers .

In vitro studies demonstrated that derivatives of imidazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exert similar effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties as well. The presence of the imidazole ring enhances the compound's ability to interact with biological targets, potentially leading to antimicrobial effects. A study indicated that related imidazole compounds exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in treating resistant infections .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole group can participate in hydrogen bonding and π-π interactions with target enzymes, inhibiting their activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Inhibition of Farnesyltransferase

A study focused on the inhibition of FTase by imidazole derivatives showed promising results. The IC50 values for related compounds indicated effective inhibition at low concentrations, suggesting that this compound might have comparable efficacy .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazole compounds against MRSA, this compound was included among tested derivatives. Results indicated a notable minimum inhibitory concentration (MIC), supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the imidazole amine group. A general approach involves reacting 1-methyl-1H-imidazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in the presence of triethylamine or DMAP in THF or DCM). For example, Suzuki cross-coupling has been employed for structurally related carbamates, where aryl/heteroaryl halides are coupled with boronic esters (e.g., Procedure B in , yielding 76% product using Pd catalysis). Purification often involves column chromatography or recrystallization .

Q. How is tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include N-H stretching (~3215 cm⁻¹, broad) and carbonyl (C=O) stretching (~1707 cm⁻¹) .

- NMR : ¹H NMR typically shows the tert-butyl singlet at ~1.4 ppm and imidazole proton signals between 6.8–7.5 ppm. ¹³C NMR confirms the carbamate carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm for CH₃, ~80 ppm for quaternary C) .

- HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high mass accuracy (±0.001 Da) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous carbamates (e.g., ) suggest:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in a cool, dry place away from strong acids/bases (to prevent Boc group cleavage).

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis and derivatization of this carbamate?

- Methodological Answer :

- Carbamate Formation : The amine attacks the electrophilic carbonyl of Boc₂O, with base (e.g., Et₃N) deprotonating the intermediate to stabilize the product.

- Derivatization : The Boc group can be cleaved under acidic conditions (e.g., TFA in DCM), regenerating the free amine for further functionalization (e.g., amidation, alkylation). Computational studies (DFT) may optimize reaction pathways by modeling transition states and charge distribution .

Q. How can computational methods optimize synthetic pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) by calculating activation energies of possible intermediates.

- Molecular Docking : Screens potential biological targets (e.g., enzymes) to guide structural modifications.

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields .

Q. What strategies are used to study its biological interactions and structure-activity relationships (SAR)?

- Methodological Answer :

- In Vitro Assays : Test inhibition of kinases or receptors (e.g., EGFR, COX-2) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd).

- SAR Studies : Modify the imidazole substituents (e.g., methyl group) or Boc group to assess impacts on solubility, stability, and bioactivity. Compare with analogs (e.g., ) to identify critical pharmacophores .

Q. How does structural modification impact its physicochemical properties?

- Methodological Answer :

- LogP Measurements : Use shake-flask or HPLC methods to determine partition coefficients. Introducing polar groups (e.g., -OH, -NH₂) reduces LogP, enhancing aqueous solubility.

- Thermal Stability : TGA (thermogravimetric analysis) evaluates decomposition temperatures. The Boc group typically degrades at ~150–200°C, while the imidazole core remains stable up to 300°C .

Notes

- Contradictions : Molecular weight discrepancies in (112.09 vs. expected ~213 g/mol) suggest potential typographical errors. Cross-validate with HRMS data from primary literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.